![molecular formula C15H10ClN3O2 B13797537 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL CAS No. 5815-94-1](/img/structure/B13797537.png)
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . It is known for its unique structure, which includes both quinoline and azo groups, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 8-hydroxyquinoline . The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines.
Applications De Recherche Scientifique
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the areas of antimicrobial and anticancer activities.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes and other proteins. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(5-Bromo-2-hydroxyphenyl)azo]quinolin-8-OL
- 5-[(5-Methyl-2-hydroxyphenyl)azo]quinolin-8-OL
- 5-[(5-Nitro-2-hydroxyphenyl)azo]quinolin-8-OL
Uniqueness
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. This makes it distinct from its analogs with different substituents, such as bromo, methyl, or nitro groups .
Propriétés
Numéro CAS |
5815-94-1 |
|---|---|
Formule moléculaire |
C15H10ClN3O2 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
5-[(5-chloro-2-hydroxyphenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-3-5-13(20)12(8-9)19-18-11-4-6-14(21)15-10(11)2-1-7-17-15/h1-8,20-21H |
Clé InChI |
AJFRPQSTNAFSHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)

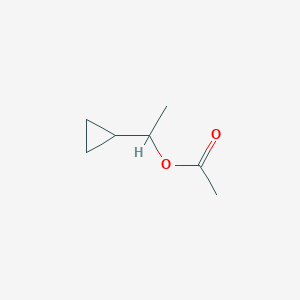
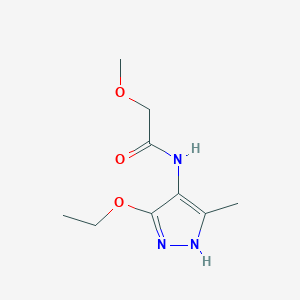


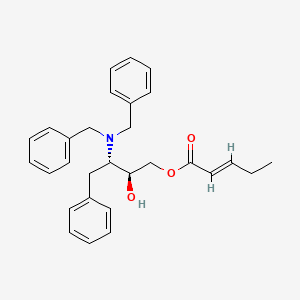
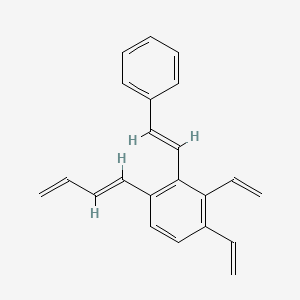
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
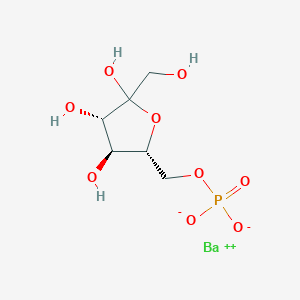

![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
